molecular formula C13H13N5O5S2 B4023948 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No. B4023948
M. Wt: 383.4 g/mol
InChI Key: VGZZQYFYGFDBNS-UHFFFAOYSA-N
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Description

The compound “2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide” is a derivative of 1,3,4-thiadiazole . It has been synthesized and evaluated for its urease inhibitor activities .


Synthesis Analysis

The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis . The structure can also be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving this compound mainly revolve around its synthesis. The compound is synthesized from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques. The compound has a molecular weight of 210.1867 .

Scientific Research Applications

Anticancer Activity

The thiadiazole scaffold in this compound has been extensively studied in medicinal chemistry. Thiadiazole derivatives demonstrate in vitro and/or in vivo efficacy across cancer models. Their mesoionic character allows them to cross cellular membranes and interact with biological targets. Notably, these compounds exhibit a broad spectrum of biological activities, including anticancer effects . Researchers have explored their potential as novel anticancer therapeutics.

Clinical Trials

Several thiadiazole-containing drugs have already found clinical use. For instance:

Additionally, specific thiadiazole derivatives have moved into clinical trials for cancer treatment. These trials evaluate their efficacy either as single agents or in combination with existing anticancer drugs .

Chemical Structure

The molecular formula of N-(4-methoxy-2-nitrophenyl)acetamide is C9H10N2O4, with a molecular weight of 210.19 g/mol. Its IUPAC Standard InChI is: InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(15-2)5-9(8)11(13)14/h3-5H,1-2H3,(H,10,12) .

Mechanism of Action

The compound has been evaluated for its urease inhibitor activities. The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .

properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O5S2/c1-7(19)14-12-16-17-13(25-12)24-6-11(20)15-9-4-3-8(23-2)5-10(9)18(21)22/h3-5H,6H2,1-2H3,(H,15,20)(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZZQYFYGFDBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide
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2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide
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2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide
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2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide
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2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide
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2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide

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